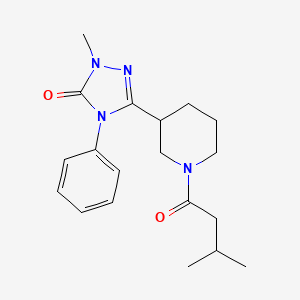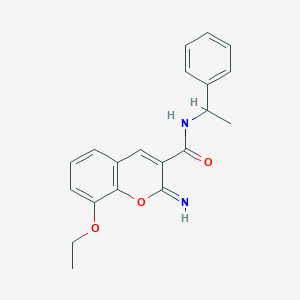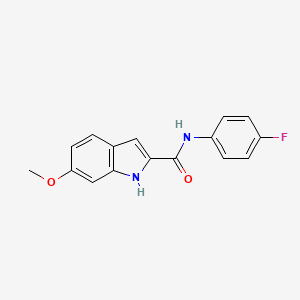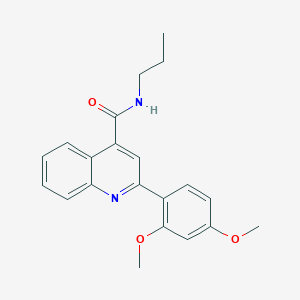![molecular formula C18H21FN2O2S B11115846 1-[(2-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11115846.png)
1-[(2-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the 4-methylphenylmethyl group: This step involves the alkylation of the piperazine core with 4-methylbenzyl chloride under basic conditions.
Sulfonylation with 2-fluorobenzenesulfonyl chloride: The final step involves the reaction of the intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to remove the sulfonyl group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce desulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, it could involve:
Binding to receptors: Modulating the activity of specific receptors in the body.
Enzyme inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal transduction pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-BROMOBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE
- 1-(2-CHLOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE
- 1-(2-IODOBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE
Uniqueness
1-(2-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
Properties
Molecular Formula |
C18H21FN2O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-15-6-8-16(9-7-15)14-20-10-12-21(13-11-20)24(22,23)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3 |
InChI Key |
FXVMDWOJWHPASD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115790.png)
![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11115803.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11115807.png)
![9-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11115812.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B11115833.png)
![2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11115838.png)
![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11115839.png)
![6-(3-methoxypropyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11115848.png)


![2-[4-(3-methoxybenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11115871.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11115875.png)
